![molecular formula C20H31IO3S B5065423 Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate](/img/structure/B5065423.png)
Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate
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Overview
Description
Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate is a complex organic compound that features a thiophene ring substituted with an 11-iodoundecyl chain and an ethyl ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles in a halogen exchange reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for halogen exchange reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Azides or nitriles.
Scientific Research Applications
Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The iodine atom may also play a role in its biological activity by facilitating the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[5-(11-bromoundecyl)thiophen-2-yl]-3-oxopropanoate
- Ethyl 3-[5-(11-chloroundecyl)thiophen-2-yl]-3-oxopropanoate
- Ethyl 3-[5-(11-fluoroundecyl)thiophen-2-yl]-3-oxopropanoate
Uniqueness
Ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets .
Properties
IUPAC Name |
ethyl 3-[5-(11-iodoundecyl)thiophen-2-yl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31IO3S/c1-2-24-20(23)16-18(22)19-14-13-17(25-19)12-10-8-6-4-3-5-7-9-11-15-21/h13-14H,2-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMGTYGHDGPYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(S1)CCCCCCCCCCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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